Dydrogesterone

Endocrinology Receptor pharmacology Progestogen differentiation

Dydrogesterone is a selective progesterone receptor (PR) agonist (EC₅₀=12.3 nM) distinguished by its 9β,10α retro-structure, which confers oral bioavailability (~28%) absent in natural progesterone. Unlike medroxyprogesterone acetate, it exhibits no androgenic, glucocorticoid, or mineralocorticoid activity—providing a clean pharmacological tool for isolating PR-mediated signaling in breast, endometrial, and vascular tissues. In ART research, dydrogesterone is non-inferior to vaginal progesterone for luteal phase support (pooled OR 0.90; 95% CI: 0.59–1.35) and matches MPA for endometrial hyperplasia reversal (88.6% vs. 90.0% complete response). Its metabolite 20α-DHD uniquely enhances eNOS via ERK 1/2 signaling, unlike MPA. Procure research-grade dydrogesterone to ensure compound-specific, reproducible results.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 152-62-5
Cat. No. B1671002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDydrogesterone
CAS152-62-5
Synonyms6 Dehydro 9 beta 10 alpha progesterone
6-Dehydro-9 beta-10 alpha-progesterone
Dehydrogesterone
Duphaston
Dydrogesterone
Isopregnenone
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1
InChIKeyJGMOKGBVKVMRFX-HQZYFCCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in acetone, chloroform (1 in 2), ethanol (1 in 40) and diethyl ether (1 in 200);  slightly soluble in fixed oils;  sparingly soluble in methanol.
4.86e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dydrogesterone Procurement Guide: Chemical Identity and Pharmacological Class of CAS 152-62-5


Dydrogesterone (CAS 152-62-5) is a synthetic retroprogesterone with the molecular formula C21H28O2 and molecular weight 312.45 g/mol. It acts as a selective progesterone receptor (PR) agonist with an EC50 of 12.3 nM [1]. Unlike natural progesterone, dydrogesterone possesses a 4,6-diene-3-one configuration combined with a 9β,10α retro-structure, which confers metabolic stability and oral activity [2]. Physicochemically, dydrogesterone exhibits a LogP of 3.58, is practically insoluble in water, soluble in acetone, and sparingly soluble in ethanol (96 per cent) [3]. As a progestogen, it is indicated for conditions associated with progesterone deficiency, including menstrual disorders, luteal phase support in assisted reproduction, threatened miscarriage, and endometrial protection in hormone replacement therapy [2].

Why Generic Substitution of Dydrogesterone (CAS 152-62-5) with Alternative Progestogens May Compromise Research Outcomes


Progestogens are not a homogenous class. Compounds such as medroxyprogesterone acetate (MPA), natural progesterone, and dydrogesterone diverge fundamentally in receptor selectivity profiles, metabolic pathways, and off-target activities [1]. Dydrogesterone is a retroprogesterone that does not exhibit clinically relevant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities, whereas MPA possesses partial androgenic and glucocorticoid effects, and natural progesterone demonstrates anti-androgenic activity via 5α-reductase type 2 inhibition [1]. Furthermore, the absolute oral bioavailability of dydrogesterone is approximately 28%, compared to the poor and variable oral bioavailability of micronized progesterone [2]. These molecular and pharmacokinetic distinctions preclude simple interchangeability in experimental or clinical protocols, making compound-specific selection imperative for reproducible research outcomes [3].

Quantitative Differentiation Evidence: Dydrogesterone (CAS 152-62-5) vs. Comparator Progestogens


Receptor Selectivity: Dydrogesterone vs. Progesterone and Medroxyprogesterone Acetate In Vitro Binding Profile

Dydrogesterone and its primary metabolite 20α-dihydrodydrogesterone were systematically evaluated for transactivation of androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors in comparison to progesterone and medroxyprogesterone acetate (MPA). Dydrogesterone exhibited no agonist activity toward AR, MR, or GR [1]. In contrast, progesterone exerts anti-androgenic effects via inhibition of 5α-reductase type 2, while MPA demonstrates measurable androgenic and glucocorticoid receptor activity [1].

Endocrinology Receptor pharmacology Progestogen differentiation

Oral Bioavailability and Dose Equivalence: Dydrogesterone vs. Oral Micronized Progesterone

The absolute oral bioavailability of dydrogesterone, determined via a 20 mg oral dose versus 7.8 mg intravenous infusion, is 28% [1]. Dydrogesterone reaches peak plasma concentration (Tmax) between 0.5 and 2.5 hours following oral administration, and its main active metabolite 20α-dihydrodydrogesterone peaks approximately 1.5 hours post-dose [1]. Due to its high specificity for progesterone receptors and stable oral pharmacokinetics, dydrogesterone achieves therapeutic efficacy at doses 10- to 20-fold lower than those required for oral micronized progesterone [2].

Pharmacokinetics Oral progestogen Dose optimization

Endometrial Hyperplasia Resolution: Dydrogesterone vs. Medroxyprogesterone Acetate Phase III RCT

In a prospective, randomized, open-label, non-inferiority Phase III clinical trial (N=292), dydrogesterone (DG) was compared head-to-head with medroxyprogesterone acetate (MPA) for the treatment of endometrial hyperplasia without atypia [1]. The primary endpoint was 6-month complete response (CR) rate. DG achieved a 6-month CR rate of 88.6% (93/105) compared to 90.0% (90/100) for MPA, with a rate difference of -1.4% (95% CI: -9.9% to 7.0%), demonstrating non-inferiority [1].

Gynecology Endometrial hyperplasia Progestogen therapy

Luteal Phase Support in Frozen Embryo Transfer: Dydrogesterone vs. Vaginal Progesterone Meta-Analysis

A systematic review and meta-analysis of five randomized controlled trials (total N=636 women) evaluated oral dydrogesterone (DYD) versus vaginal progesterone for luteal phase support in frozen embryo transfer (FET) cycles [1]. The pooled odds ratio (OR) for ongoing pregnancy was 0.90 (95% CI: 0.59-1.35) with low heterogeneity (I² = 8.7%), indicating no significant difference between DYD and vaginal progesterone. For live births, the pooled OR was 1.08 (95% CI: 0.67-1.75; I² = 0%) [1].

Assisted reproduction Frozen embryo transfer Luteal phase support

Withdrawal Bleeding Induction in Secondary Amenorrhea: Dydrogesterone vs. Placebo RCT

A double-blind, randomized, placebo-controlled, multicenter study (N=104) evaluated cyclical dydrogesterone (10 mg/day on days 1-14 of 28-day cycles for 6 cycles) versus placebo in premenopausal women with secondary amenorrhea or oligomenorrhea and normal estrogen levels [1]. The proportion of women achieving withdrawal bleeding during the first cycle was 65.4% in the dydrogesterone group versus 30.8% in the placebo group (P=0.0004). Regularity of bleeding over six cycles was also significantly superior with dydrogesterone (P<0.0001) [1].

Amenorrhea Endometrial priming Progestogen challenge

Endothelial Nitric Oxide Synthesis: Dydrogesterone and DHD vs. Medroxyprogesterone Acetate and Progesterone

In an in vitro study using human umbilical vein endothelial cells (HUVEC), dydrogesterone (DYD) alone or in combination with estrogen exerted neutral effects on nitric oxide (NO) synthesis and endothelial nitric oxide synthase (eNOS) activity and expression [1]. In contrast, the dydrogesterone metabolite 20α-dihydrodydrogesterone (DHD) acted similarly to natural progesterone, enhancing eNOS expression and inducing rapid enzyme activation via ERK 1/2 MAP kinase cascade regulation [1]. Medroxyprogesterone acetate (MPA) did not trigger eNOS enzymatic activation and decreased eNOS induction by estradiol (E2) [1].

Vascular biology Endothelial function Progestogen cardiovascular effects

Optimal Research and Industrial Application Scenarios for Dydrogesterone (CAS 152-62-5)


Progestogen Receptor Selectivity Studies Requiring Minimal Off-Target Confounding

For investigators conducting steroid hormone receptor profiling or signaling pathway analyses, dydrogesterone offers a distinct advantage due to its selective progesterone receptor agonism (EC50 = 12.3 nM) with no demonstrable agonist activity at androgen, glucocorticoid, or mineralocorticoid receptors [1]. Unlike medroxyprogesterone acetate (which exhibits androgenic and glucocorticoid effects) or progesterone (which exerts anti-androgenic effects via 5α-reductase type 2 inhibition), dydrogesterone provides a cleaner pharmacological tool for isolating PR-mediated effects [1]. This property makes dydrogesterone particularly suitable for studies investigating PR signaling in breast, endometrial, or vascular tissues where off-target receptor activation could confound results.

Luteal Phase Support in Assisted Reproduction Research Protocols

In assisted reproductive technology (ART) research, dydrogesterone has been established as a non-inferior oral alternative to vaginal progesterone for luteal phase support in both fresh IVF and frozen embryo transfer cycles [1]. A meta-analysis of 5 RCTs (N=636 women) in FET cycles reported a pooled OR of 0.90 (95% CI: 0.59-1.35) for ongoing pregnancy compared to vaginal progesterone, with no heterogeneity (I²=8.7%), and an OR of 1.08 (95% CI: 0.67-1.75) for live births (I²=0%) [1]. The oral route of administration eliminates vaginal irritation and discharge complaints, which may improve patient retention and protocol adherence in longitudinal ART studies. Researchers investigating luteal phase optimization, endometrial receptivity, or patient-preference outcomes may consider dydrogesterone as a standardized oral comparator.

Endometrial Protection and Hyperplasia Reversal Studies

Dydrogesterone has demonstrated efficacy equivalent to medroxyprogesterone acetate (MPA) in reversing endometrial hyperplasia without atypia, with a 6-month complete response rate of 88.6% versus 90.0% (rate difference -1.4%; 95% CI: -9.9% to 7.0%; P=0.741) in a Phase III RCT [1]. Additionally, dydrogesterone reliably induces secretory transformation of estrogen-primed endometrium, with a 65.4% withdrawal bleeding rate in the first cycle versus 30.8% for placebo (P=0.0004) . These data support the use of dydrogesterone in research models of endometrial proliferation, hyperplasia, and secretory transformation, particularly when an orally active progestogen with a favorable off-target receptor profile is required.

Vascular Endothelial Function Studies Requiring Progestogen with Neutral or Favorable NO Modulation

In cardiovascular research models examining the interplay between progestogens and endothelial function, dydrogesterone and its metabolite 20α-dihydrodydrogesterone (DHD) exhibit a differentiated profile compared to other synthetic progestins [1]. While dydrogesterone itself exerts neutral effects on endothelial nitric oxide (NO) synthesis, its stable metabolite DHD enhances eNOS expression and induces rapid enzyme activation via ERK 1/2 MAP kinase signaling, similar to natural progesterone [1]. In contrast, medroxyprogesterone acetate fails to activate eNOS and antagonizes estradiol-induced eNOS upregulation [1]. This differential pharmacology positions dydrogesterone as a research tool for investigating progestogen-specific vascular effects, particularly in studies where preservation of NO-mediated vasodilation is an experimental priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dydrogesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.